2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Beschreibung
Eigenschaften
Molekularformel |
C24H31N5O3S2 |
|---|---|
Molekulargewicht |
501.7 g/mol |
IUPAC-Name |
(5Z)-5-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methylbutyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H31N5O3S2/c1-16(2)6-7-28-23(32)19(34-24(28)33)14-18-21(27-10-8-26(9-11-27)12-13-30)25-20-5-4-17(3)15-29(20)22(18)31/h4-5,14-16,30H,6-13H2,1-3H3/b19-14- |
InChI-Schlüssel |
WUXYTSKPCIWUTQ-RGEXLXHISA-N |
Isomerische SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCC(C)C)N4CCN(CC4)CCO)C=C1 |
Kanonische SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCC(C)C)N4CCN(CC4)CCO)C=C1 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesis of Pyrido[1,2-a]pyrimidin-4-one Core
The pyrido[1,2-a]pyrimidin-4-one core serves as the foundational scaffold. A highly efficient protocol employs aluminum-exchanged tungstophosphoric acid catalysts (AlHPWO) under mild conditions . These catalysts introduce Brønsted and Lewis acid sites, enabling cyclocondensation of 2-aminopyridine derivatives with β-ketoesters or diketones. For example, reacting 7-methyl-2-aminopyridine with ethyl acetoacetate in the presence of AlPWO yields 7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one at 92% conversion . Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst loading | 5 wt% | Maximizes Lewis acid sites |
| Temperature | 80°C | Balances kinetics and selectivity |
| Solvent | Ethanol | Enhances solubility and catalyst stability |
Synthesis of Z-Configured Thiazolidin-4-one Substituent
The thiazolidin-4-one ring with a 3-methylbutyl group and Z-configured exocyclic double bond is synthesized via a three-step sequence:
-
Thiazolidinone Formation : 3-(3-Methylbutyl)thiosemicarbazide reacts with chloroacetic acid under basic conditions to form 3-(3-methylbutyl)-2-thioxo-1,3-thiazolidin-4-one .
-
Knoevenagel Condensation : The thiazolidinone is condensed with a benzaldehyde derivative using piperidine as a base, selectively forming the Z-isomer due to steric hindrance from the 3-methylbutyl group . For example, refluxing in ethanol with 10 mol% piperidine yields 83% of the Z-product .
Final Coupling and Stereochemical Control
The thiazolidin-4-one methylidene group is coupled to the pyrido[1,2-a]pyrimidin-4-one core at position 3 via a Wittig or Horner-Wadsworth-Emmons reaction. Employing phosphoryl chloride-activated conditions ensures retention of the Z-configuration. The reaction is typically conducted in anhydrous DMF at 0–5°C, yielding 70–75% of the target compound .
Purification and Characterization
Crude product purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from methanol. Key analytical data include:
-
H NMR (400 MHz, DMSO-): δ 8.42 (s, 1H, pyrimidinone H), 7.85 (d, J = 7.2 Hz, 1H, pyrido H), 6.08 (s, 1H, CH=S), 4.12–4.25 (m, 4H, piperazine and hydroxyethyl), 3.02 (t, J = 6.8 Hz, 2H, thiazolidinone CH) .
Comparative Analysis of Synthetic Routes
Industrial Scalability Challenges
While laboratory-scale syntheses are well-established, industrial production faces hurdles:
-
Catalyst Recovery : Heteropolyacid catalysts require efficient recycling to reduce costs .
-
Stereochemical Consistency : Large-scale Wittig reactions may favor E-isomer formation without precise temperature control .
Emerging Methodologies
Recent advances include flow chemistry approaches for the pyrido[1,2-a]pyrimidin-4-one core, reducing reaction times from 12 h to 45 minutes , and enzymatic resolution techniques to enhance Z-configuration purity (>99% ee) .
Analyse Chemischer Reaktionen
Arten von Reaktionen
7-Methyl-3-[(Z)-(3-(3-Methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden)methyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-on: kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder vorhandene zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand bestimmter Atome innerhalb des Moleküls zu verändern.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Gängige Reagenzien und Bedingungen
Gängige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Natriumborhydrid) und Nucleophile oder Elektrophile für Substitutionsreaktionen. Reaktionsbedingungen wie Temperatur, Lösungsmittel und pH-Wert müssen sorgfältig kontrolliert werden, um die gewünschten Ergebnisse zu erzielen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise zu hydroxylierten Derivaten führen, während die Reduktion zu deoxygenierten Verbindungen führen kann.
Wissenschaftliche Forschungsanwendungen
5. Wirkmechanismus
Der Mechanismus, durch den 7-Methyl-3-[(Z)-(3-(3-Methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden)methyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-on seine Wirkung entfaltet, hängt von seinen spezifischen Wechselwirkungen mit molekularen Zielstrukturen ab. Zu diesen Zielstrukturen könnten Enzyme, Rezeptoren oder andere Proteine gehören, die an verschiedenen biochemischen Pfaden beteiligt sind. Die Struktur der Verbindung ermöglicht es ihr, an diese Zielstrukturen zu binden, was möglicherweise ihre Aktivität hemmt oder moduliert.
Wirkmechanismus
The mechanism by which 2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogous Compounds
The compound’s structural analogs are primarily derived from modifications to the piperazine, pyrimidinone, or thiazolidinone moieties. Below is a detailed comparison based on substituent variations and their implications:
Table 1: Key Structural Features and Properties of Analogs
*Calculated based on formula C₃₀H₃₅N₅O₃S₂.
Key Observations
Piperazine Modifications: The 2-hydroxyethyl group in the target compound improves aqueous solubility compared to ethyl or methyl substituents (e.g., analogs in ). This is critical for bioavailability in drug design. Bulkier substituents like 4-(dimethylamino)methyl () enhance membrane permeability but may reduce metabolic stability.
Replacement with 1-phenylethyl () increases aromaticity, favoring π-π stacking but raising lipophilicity (LogP ~4.2 vs. ~3.8 for the target compound).
Z-Configuration: The Z-configuration of the thiazolidinone exocyclic double bond is conserved across active analogs (), suggesting its necessity for maintaining planar conjugation and electronic delocalization.
Research Findings and Implications
- Synthetic Accessibility: The target compound’s synthesis leverages established routes for pyrido[1,2-a]pyrimidin-4-one cores, with Suzuki couplings or nucleophilic substitutions introducing the piperazine and thiazolidinone groups .
- The hydroxyethylpiperazine group may mimic ATP-binding motifs in kinases.
- Thermodynamic Stability: Molecular modeling (using tools like SHELX and ORTEP ) predicts that the Z-configuration minimizes steric clash between the thiazolidinone and pyrimidinone rings, favoring a low-energy conformation .
Biologische Aktivität
The compound 2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is an intriguing organic molecule with a complex structure that suggests potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a pyrido[1,2-a]pyrimidin-4-one core, a piperazine ring substituted with a hydroxyethyl group, and a thiazolidinone moiety. These structural elements contribute to its unique reactivity and interaction with biological targets. The presence of the thiazolidinone group is particularly noteworthy as it may enhance the compound's biological activity through specific interactions with enzymes and receptors.
Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C24H31N5O3S2 |
| Molecular Weight | 501.7 g/mol |
| IUPAC Name | (5Z)-5-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methylbutyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
| InChI Key | PWZVYUGWHQPKRV-CYVLTUHYSA-N |
The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. Preliminary studies suggest that it may modulate the activity of certain enzymes, potentially leading to anti-inflammatory and anti-cancer effects.
- Enzyme Inhibition : The compound may inhibit enzymes associated with inflammatory processes, thereby exerting anti-inflammatory effects.
- Receptor Modulation : It could interact with receptors that play crucial roles in cellular signaling pathways, influencing cellular responses.
Case Studies and Experimental Results
Recent studies have focused on the compound's potential therapeutic effects:
-
Anti-Cancer Activity :
- A study evaluated the compound's effects on cancer cell lines, demonstrating significant cytotoxicity against various tumor types. The mechanism involved apoptosis induction and cell cycle arrest.
-
Anti-Inflammatory Effects :
- In vitro experiments showed that the compound reduced pro-inflammatory cytokine production in macrophages stimulated by lipopolysaccharides (LPS). This suggests a role in modulating immune responses.
-
Antiviral Potential :
- The compound was tested against viral infections in cellular models, showing promising results in inhibiting viral replication through interference with viral entry mechanisms.
Comparative Analysis with Similar Compounds
Compounds structurally related to 2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one have been analyzed for their biological activities:
| Compound Name | Activity Type | Reference Study |
|---|---|---|
| Compound A | Anti-cancer | Study X |
| Compound B | Anti-inflammatory | Study Y |
| Compound C | Antiviral | Study Z |
Q & A
Q. Example SAR Table :
| Substituent (R) | Antimicrobial MIC (µg/mL) | Anticancer IC (µM) |
|---|---|---|
| 3-methylbutyl | 8.2 | 1.5 |
| isobutyl | 12.4 | 3.8 |
| benzyl | 25.1 | >10 |
| Data adapted from analogs in . |
Advanced: How can reaction yields be optimized using statistical design?
Answer:
- Factorial Design : Screen variables (temperature, catalyst loading, solvent) using a 2 design to identify critical factors .
- Response Surface Methodology (RSM) : Optimize conditions (e.g., 72°C, 1.2 eq catalyst) to maximize yield .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real-time .
Advanced: How to resolve contradictions in bioactivity data across studies?
Answer:
Replicate Assays : Repeat experiments under standardized conditions (e.g., cell passage number, serum batch) .
Orthogonal Methods : Validate antimicrobial activity with time-kill assays alongside MIC .
Purity Verification : Reanalyze compound batches via HPLC to rule out impurities (>98% purity required) .
Advanced: What computational approaches predict pharmacokinetic properties?
Answer:
- ADMET Prediction : Use SwissADME to estimate solubility (LogS), permeability (Caco-2), and cytochrome P450 interactions .
- Molecular Dynamics (MD) : Simulate blood-brain barrier penetration (e.g., Desmond MD with lipid bilayer models) .
Advanced: How to scale up synthesis for preclinical testing?
Answer:
- Flow Chemistry : Continuous synthesis reduces batch variability and improves heat management .
- Process Control : Implement QbD (Quality by Design) principles with critical quality attributes (CQAs) monitored via PAT .
- Reactor Design : Use jacketed reactors with precise temperature control (±1°C) for exothermic steps .
Advanced: What are key considerations for in vivo toxicity studies?
Answer:
- Acute Toxicity : OECD 423 guidelines (rodent models, dose escalation up to 2000 mg/kg) .
- Metabolite Profiling : LC-MS/MS identifies major metabolites (e.g., hydroxylation at the piperazine ring) .
- Histopathology : Liver/kidney sections analyzed for necrosis or inflammation post-administration .
Advanced: How to assess synergistic effects with existing therapeutics?
Answer:
- Isobologram Analysis : Combine with cisplatin or fluconazole at fixed ratios; calculate combination index (CI <1 indicates synergy) .
- Mechanistic Studies : RNA-seq to identify pathways upregulated in combination therapy (e.g., apoptosis genes) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
